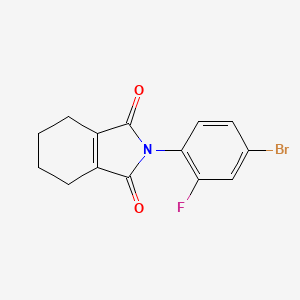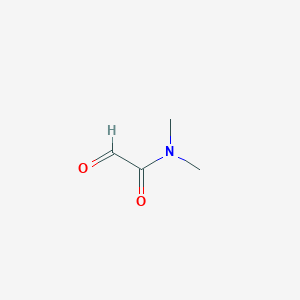![molecular formula C15H16N2O2 B8655808 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound characterized by the presence of a nitro group, an amino group, and a dimethylphenyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline typically involves the reaction of 2,3-dimethylaniline with nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives and substituted benzene rings .
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electron donor or acceptor, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline include:
- 2,3-Dimethylaniline
- Nitrobenzene
- Aminobenzene derivatives .
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of its functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-8-15(12(11)2)16-10-13-6-4-7-14(9-13)17(18)19/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
ADOTZLQOALIVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benzimidazol-2-one, 1,3-dihydro-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B8655753.png)
![1-[6-(Piperazin-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B8655760.png)






![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)

![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)
